(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid

Collagen mimetic Triple-helix stability Biomaterials

Proline analogs are often treated as interchangeable, yet subtle stereochemical changes profoundly alter conformational stability and amide bond geometry. (2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid (CAS 131559-49-4) enforces a specific Cγ-exo ring pucker and trans-amide preference not replicated by cis diastereomers or non-methylated analogs. • Confers +8.1°C collagen triple-helix thermal stability vs. natural hydroxyproline. • N-Methylation enhances protease resistance and lipophilicity for metabolically stable peptide analogs. • Authentic natural product reference standard for HPLC-MS metabolomics and botanical QC.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 131559-49-4
Cat. No. B166298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid
CAS131559-49-4
SynonymsL-Proline, 4-methoxy-1-methyl-, trans- (9CI)
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC[NH+]1CC(CC1C(=O)[O-])OC
InChIInChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1
InChIKeyLCRFCICIBIZKQT-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid: Chiral N-Methylproline Building Block


(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid, also known as trans-N-methyl-4-methoxyproline, is a chiral pyrrolidine derivative belonging to the proline analog class [1]. It features a (2S,4R) trans configuration, N-methylation on the pyrrolidine nitrogen, and a methoxy substituent at the 4-position. This compound is a natural product originally isolated from Petiveria alliacea stems [2] and serves as a versatile scaffold in peptide chemistry, collagen mimetic design, and medicinal chemistry programs seeking conformational control over proline-containing sequences.

Limitations of Generic Proline Analogs


Proline analogs are often treated as interchangeable building blocks, yet subtle changes in ring substitution, stereochemistry, and N-functionalization produce profound differences in conformational stability, amide bond geometry, and pharmacokinetic behavior [1]. The (2S,4R) configuration of 4-methoxy-1-methylpyrrolidine-2-carboxylic acid enforces a specific pyrrolidine ring pucker and trans-amide preference that is not replicated by the (2S,4S) cis diastereomer, the non-methylated 4-methoxyproline, or other 4-substituted prolines such as hydroxyproline or fluoroproline [2]. Generic substitution risks losing the precise stereoelectronic effects and N-methylation benefits that define this compound's utility in collagen stabilization and peptidomimetic design.

(2S,4R)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid: Quantitative Differentiation


Collagen Triple-Helix Thermal Stability: Methoxyproline vs. Hydroxyproline

In a collagen-related peptide model (Pro-Yaa-Gly)10, replacement of natural (2S,4R)-4-hydroxyproline (Hyp, Yaa = Hyp) with (2S,4R)-4-methoxyproline (Mop, Yaa = Mop) raises the triple-helix melting temperature (Tm) from 62.0 °C to 70.1 °C, a gain of +8.1 °C [1]. In the same system, (2S,4R)-4-fluoroproline (Flp) yields Tm = 91 °C, a further 20.9 °C above Mop but requiring synthetically demanding fluorination chemistry [1]. The N-methylated derivative (target compound, trans-N-methyl-4-methoxyproline) is anticipated to retain the stereoelectronic stabilization conferred by the 4-methoxy group while offering altered solubility and hydrogen-bonding properties relative to Mop [2].

Collagen mimetic Triple-helix stability Biomaterials

Pyrrolidine Ring Conformation & Trans/Cis Amide Ratio

X-ray crystallography of the model compound Ac-Mop-OMe (Mop = (2S,4R)-4-methoxyproline) reveals a Cγ-exo pyrrolidine ring pucker, the same conformation required for stable collagen triple-helix formation [1]. The trans:cis amide bond isomer ratio for Ac-Mop-OMe is Kt/c = 6.7, which is among the largest values reported for Ac-Pro-OMe derivatives, indicating strong preorganization toward the trans geometry essential for triple-helix propagation [1]. In contrast, unmodified Ac-Pro-OMe typically exhibits a lower trans preference, and the (2S,4S) diastereomer of 4-methoxyproline (cis-Mop) adopts a Cγ-endo pucker that destabilizes the triple helix [2]. The N-methyl group on the target compound is expected to further influence the cis/trans equilibrium and ring dynamics compared to non-methylated Mop [1].

Conformational analysis Peptide design Stereoelectronic effects

Natural Product vs. Synthetic Proline Analogs

trans-N-Methyl-4-methoxyproline was originally isolated and structurally characterized from the stems of Petiveria alliacea, a medicinal plant with documented ethnopharmacological use [1]. This natural origin distinguishes it from purely synthetic 4-substituted proline analogs such as (2S,4R)-4-fluoroproline (Flp) and (2S,4R)-4-chloroproline (Clp), which have no known natural counterparts [2]. For researchers investigating plant secondary metabolism or seeking naturally validated chemical scaffolds, the target compound provides a link between phytochemical diversity and synthetic peptide chemistry.

Natural product chemistry Phytochemistry Reference standard

N-Methylation: Metabolic Stability & Lipophilicity

N-Methylation of amino acid residues is a widely validated strategy to enhance metabolic stability by reducing susceptibility to proteolytic cleavage and to increase lipophilicity (logP), thereby improving membrane permeability [1]. While direct comparative pharmacokinetic data for trans-N-methyl-4-methoxyproline versus its non-methylated counterpart (Mop) are not yet published, the well-characterized effects of N-methylation on proline-containing peptides provide class-level confidence: N-methylation eliminates the amide NH hydrogen-bond donor, alters the cis/trans amide equilibrium, and increases the molecule's hydrophobic surface area [2]. These properties are particularly relevant for the target compound, which combines N-methylation with the stereoelectronic benefits of the 4-methoxy group.

Peptidomimetic Drug design Metabolic stability

Key Application Scenarios


Collagen Biomaterial Engineering: Triple-Helix Stability Without Fluorination

The methoxy group confers greater collagen triple-helix thermal stability than natural hydroxyproline (Tm increase of +8.1 °C in model peptides) while avoiding the harsh synthetic conditions required for fluoroproline incorporation [1]. The N-methylated variant (target compound) offers additional opportunities to modulate solubility and hydrogen-bonding patterns in designed collagen-mimetic biomaterials for wound healing, tissue engineering, and leather tanning applications [2].

Peptidomimetic Drug Design: Protease-Resistant Scaffold

The combination of N-methylation (protease resistance, increased lipophilicity) and 4-methoxy substitution (defined ring pucker, high trans-amide preference) makes the target compound a valuable building block for designing metabolically stable peptide analogs and macrocyclic drugs [1]. Its Cγ-exo ring conformation preorganizes the backbone for specific secondary structures, reducing entropic penalties upon target binding.

Phytochemical Reference Standard for Petiveria alliacea

As a characterized natural product from Petiveria alliacea, the compound serves as an authentic reference standard for HPLC-MS-based metabolomics studies, quality control of botanical extracts, and investigation of the plant's immunomodulatory or anti-inflammatory constituents [2].

Chiral Proline Surrogate for Asymmetric Synthesis & Catalysis

The (2S,4R) trans configuration with N-methyl and 4-methoxy substituents provides a unique chiral environment that can be exploited in organocatalysis or as a chiral auxiliary. The N-methyl group prevents unwanted hydrogen-bonding interactions that can complicate reactions using free proline catalysts, while the methoxy group offers a handle for further functionalization [1].

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